

Application Notes and Protocols for High-Purity (2E)-Butenoyl-CoA

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Compound of Interest

Compound Name: (2E)-butenoyl-CoA

Cat. No.: B15548116

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial sources, applications, and experimental protocols for high-purity **(2E)-butenoyl-CoA**, also known as crotonoyl-CoA.

Commercial Sources and Product Specifications

(2E)-Butenoyl-CoA is a critical intermediate in various metabolic pathways and is utilized as a substrate in numerous enzymatic assays. Several commercial suppliers offer high-purity grades of this compound, typically as a lithium or trilithium salt. Key product specifications from prominent suppliers are summarized below for easy comparison.

Supplier	Product Name	Catalog Number (Example)	Purity	Form	Solubility	Storage Temperature
Sigma-Aldrich	2-Butenoyl coenzyme A lithium salt	C6146	≥90% (HPLC)[1]	Powder[1]	50 mg/mL in H ₂ O, clear, colorless[1][2]	-20°C[1]
MedChem Express	(2E)-Butenoyl-CoA	HY-CE00102	Information not publicly available	Not specified	Not specified	Refer to Certificate of Analysis
Blue Tiger Scientific	2-Butenoyl Coenzyme A lithium Salt	B2020981	Biotechnology grade, highly pure[3]	Not specified	Not specified	Refer to product specifications

Note: It is recommended to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific purity data and detailed storage and handling instructions.

Applications of (2E)-Butenoyl-CoA

(2E)-Butenoyl-CoA serves as a key substrate and intermediate in several areas of biochemical research and drug development:

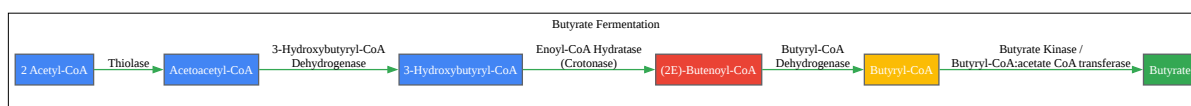
- Enzyme Substrate: It is widely used as a substrate for various enzymes, including:
 - Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the double bond in **(2E)-butenoyl-CoA** to form 3-hydroxybutyryl-CoA in fatty acid β -oxidation.
 - Enoyl-ACP Reductase: A key enzyme in fatty acid synthesis, it catalyzes the reduction of the double bond. It is a target for the development of novel antibiotics.
 - Crotonyl-CoA Carboxylase/Reductase (CCR): Involved in specialized metabolic pathways.

- Histone Crotonylation Studies: **(2E)-Butenoyl-CoA** is the donor of the crotonyl group for histone crotonylation, a post-translational modification that plays a role in gene regulation.[4]
- Metabolic Pathway Analysis: It is an essential tool for studying fatty acid metabolism and butyrate fermentation pathways.
- Drug Screening: Used in high-throughput screening assays to identify inhibitors of enzymes involved in fatty acid metabolism, which are potential targets for drugs treating metabolic diseases and infectious agents like Plasmodium falciparum.

Signaling and Metabolic Pathways

(2E)-Butenoyl-CoA is an intermediate in fundamental metabolic pathways.

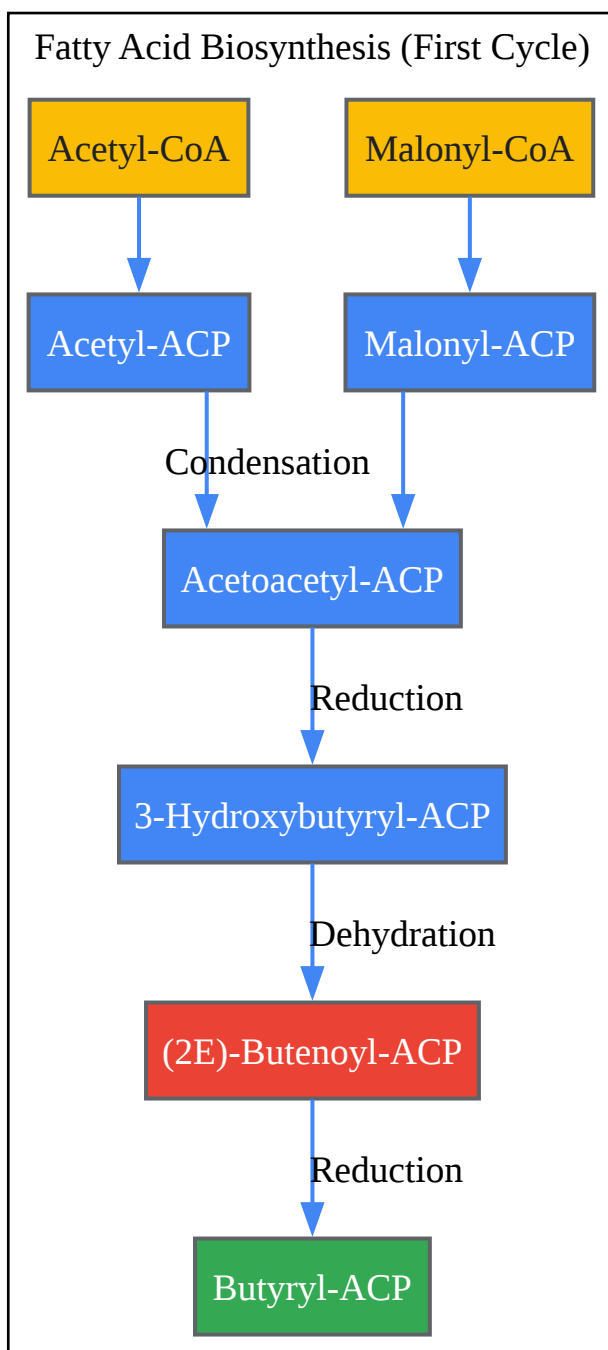
This pathway illustrates the production of butyrate from acetyl-CoA, a process common in gut microbiota.



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Butyrate Fermentation Pathway

This diagram shows the initial steps of fatty acid synthesis, where (2E)-butenoyl-ACP (an analogue of **(2E)-butenoyl-CoA**) is a key intermediate.



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Fatty Acid Biosynthesis Initiation

Experimental Protocols

The following are detailed protocols for common enzymatic assays using **(2E)-butenoyl-CoA**.

This protocol measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm due to the hydration of the double bond in **(2E)-butenoyl-CoA**.

Materials:

- **(2E)-Butenoyl-CoA** solution (1 mM in water or appropriate buffer)
- Purified enoyl-CoA hydratase
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- UV-transparent cuvettes or 96-well plates
- Spectrophotometer capable of reading at 263 nm

Procedure:

- Prepare a reaction mixture containing Assay Buffer and **(2E)-butenoyl-CoA** to a final concentration of 50-100 μM .
- Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding a known amount of enoyl-CoA hydratase to the reaction mixture.
- Immediately monitor the decrease in absorbance at 263 nm over time. The molar extinction coefficient for **(2E)-butenoyl-CoA** at 263 nm is approximately $6,700 \text{ M}^{-1}\text{cm}^{-1}$.
- Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
- Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 μmol of **(2E)-butenoyl-CoA** per minute under the specified conditions.

This protocol describes the enzymatic crotonylation of histones using a histone acetyltransferase (HAT) like p300.

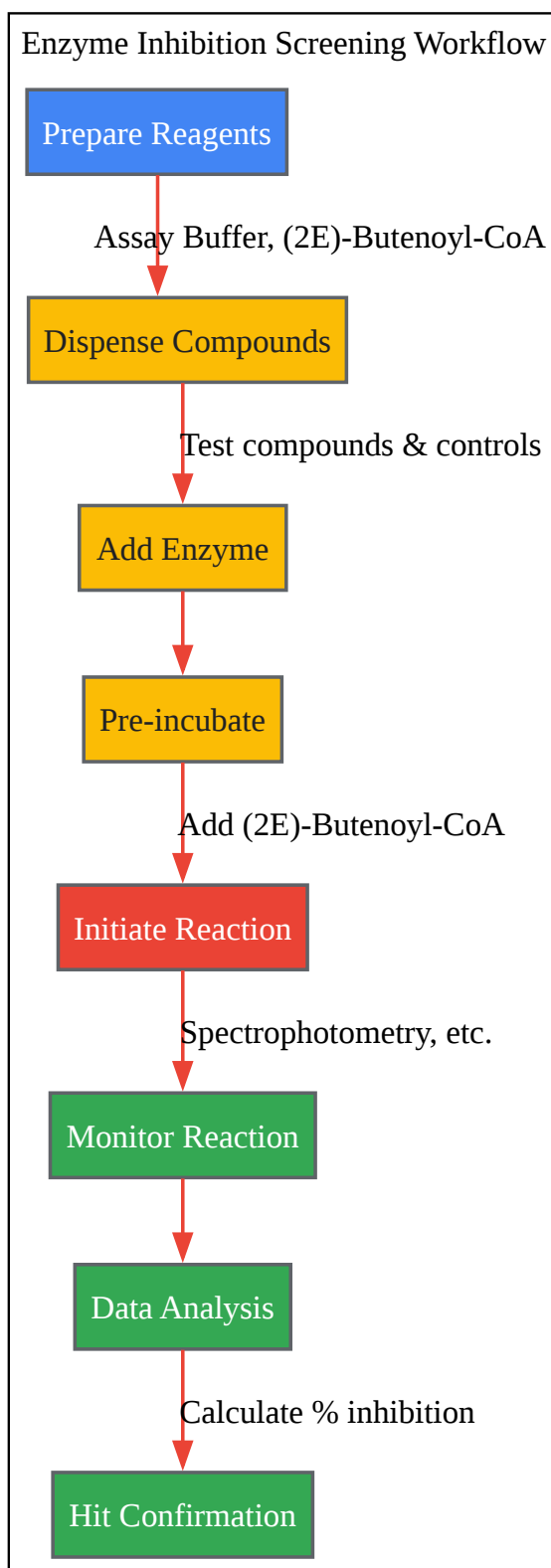
Materials:

- **(2E)-Butenoyl-CoA** (stock solution of 5 mM)
- Recombinant histone H3
- Recombinant p300 catalytic domain
- Histone Acylation Buffer (1X): 25 mM Tris-HCl (pH 8.0), 25 mM KCl, 1 mM DTT, 0.1 mM AEBSF, and 5 mM sodium butyrate.^[5]
- SDS-PAGE loading buffer
- Anti-crotonyl-lysine antibody for Western blot analysis

Procedure:

- Prepare a reaction mix in a microcentrifuge tube containing:
 - 10 µg of recombinant histone H3
 - 0.5 µg of recombinant p300
 - **(2E)-Butenoyl-CoA** to a final concentration of 0.5 mM
 - Histone Acylation Buffer to a final volume of 50 µL
- Mix the components gently by pipetting.
- Incubate the reaction at 30°C for 1-2 hours.^[5]
- Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-crotonyl-lysine antibody to detect histone crotonylation.

This workflow outlines the steps for screening potential inhibitors of an enzyme that utilizes **(2E)-butenoyl-CoA** as a substrate.



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Enzyme Inhibition Screening Workflow

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always follow appropriate laboratory safety procedures.

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